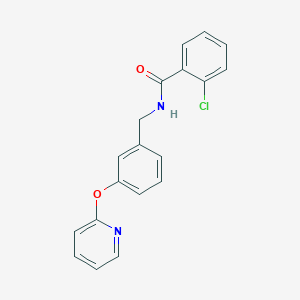![molecular formula C11H20O2 B2371675 [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol CAS No. 300733-14-6](/img/structure/B2371675.png)
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol: is a chemical compound with the molecular formula C10H18O2. It is a colorless liquid with a mild odor and is known for its applications as a chemical intermediate in various industrial processes . This compound is characterized by its cyclohexene ring structure with hydroxymethyl and trimethyl substituents, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol typically involves the hydroxymethylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with formaldehyde in the presence of a basic catalyst. The reaction conditions often involve aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then hydroxymethylated to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of metal catalysts and paraformaldehyde can enhance the reaction rate and yield . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the synthesis of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The compound’s structure allows it to modulate the activity of specific enzymes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Cyclohexene-1,1-dimethanol: Similar in structure but lacks the trimethyl substituents.
2,4,6-Trimethylcyclohexanol: Similar in structure but has hydroxyl groups instead of hydroxymethyl groups.
Uniqueness: [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is unique due to its combination of hydroxymethyl and trimethyl substituents on the cyclohexene ring. This unique structure provides distinct chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
[1-(hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-4-9(2)11(6-12,7-13)10(3)5-8/h4,9-10,12-13H,5-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMTLBBHAQCHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1(CO)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)




![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)



![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
